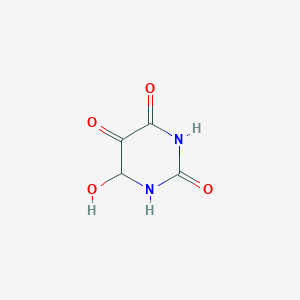

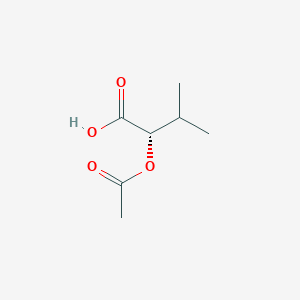

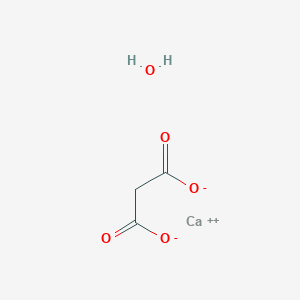

![molecular formula C8H14O3 B101883 2-[(2,3-环氧丙氧基)甲基]四氢呋喃 CAS No. 19070-63-4](/img/structure/B101883.png)

2-[(2,3-环氧丙氧基)甲基]四氢呋喃

描述

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives often involves nucleophilic substitution reactions of 2,3-epoxy alcohols, which can be prepared via Sharpless asymmetric epoxidation chemistry. A Payne rearrangement can control regioselectivity in the ring-opening of these epoxy alcohols to yield diastereomerically and/or enantiomerically pure disubstituted tetrahydrofuran rings . Additionally, multienzymatic stereoselective cascade processes have been exploited to synthesize 2-methyl-3-substituted tetrahydrofuran precursors, which are key to several biologically active products . Advances in total synthesis of natural products featuring a 2,3,5-trisubstituted tetrahydrofuran core structure also highlight the importance of catalysis and cascade chemistry in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is characterized by the presence of a five-membered ring with one oxygen atom. The stereochemistry of the substituents on the THF ring is crucial for the biological activity of the compound. For example, the identification of diastereomers in degradation products of 3-hydroxy-5,6-epoxy-β-ionol and their enantiodifferentiation is important for understanding the natural occurrence and synthesis of these compounds . X-ray crystallography has been used to determine the structure of complex tetrahydrofuran derivatives, such as 2,5-bis{(diethyl-3′-indolyl)methyl}furan .

Chemical Reactions Analysis

Tetrahydrofuran derivatives undergo various chemical reactions, including electrophilic cyclization, which can be used to synthesize 2,5-disubstituted tetrahydrofurans . The Kishner reduction of 2-furylhydrazone yields 2-methylene-2,3-dihydrofuran, which is highly reactive in carbonyl-ene reactions . The diastereoselective synthesis of tetrahydrofurans via the reaction of γ,δ-epoxycarbanions with aldehydes is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), make them appealing for various applications. 2-MeTHF, derived from renewable resources, has low miscibility with water, a high boiling point, and remarkable stability, making it a promising alternative solvent for environmentally benign synthesis strategies . These properties are important for applications in syntheses involving organometallics, organocatalysis, and biotransformations, as well as for processing lignocellulosic materials .

科学研究应用

科学研究中的环氧化合物

环氧化合物以环氧基的存在为特征,在各个科学领域中至关重要,因为它们具有多样的反应性和应用潜力。虽然在文献中没有直接提到特定的化合物“2-[(2,3-环氧丙氧基)甲基]四氢呋喃”,但环氧相关化合物的作用和应用提供了宝贵的见解。

化学合成和修饰环氧基在合成化学中至关重要,用于创建复杂的分子结构。它们经历环开反应,促进聚合物、树脂和其他具有各种应用的材料的合成,这些应用范围从材料科学到生物医学工程。

生物和环境影响对2-甲基丙烯和其代谢物(包括环氧衍生物)等化合物的研究强调了理解含环氧化学品的代谢命运和毒性的重要性。这些研究对评估环境和健康影响、指导安全处理实践以及制定监管政策至关重要(Cornet & Rogiers, 1997)[https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt]。

可持续溶剂替代品对生物基溶剂(如2-甲氧基氧兰,2-MeOx)的研究突显了向更环保的天然产品提取方法的转变,符合可持续发展目标。这些溶剂为工业过程提供了环保的替代方案,潜在地包括环氧功能性相关的应用(Rapinel等,2020)[https://consensus.app/papers/2methyloxolane-2meox-lipophilic-solvent-substitute-rapinel/97101c935bfc5c31ab7405900563dbff/?utm_source=chatgpt]。

药理学和治疗研究对DNA 甲基转移酶抑制剂的研究,例如涉及表观遗传修饰的研究,可能不直接涉及环氧化合物,但反映了化学修饰在治疗研究中的广泛相关性。这些研究对于开发治疗各种疾病,包括癌症,通过调节基因表达至关重要(Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt]。

先进材料和涂层环氧聚合物和复合材料因其抗腐蚀性能而受到广泛研究,特别是在像海洋环境这样具有挑战性的条件下。这一研究领域展示了环氧功能性在开发耐用和抗性材料用于工业应用中的重要性(Hsissou, 2021)[https://consensus.app/papers/review-polymers-composites-coatings-carbon-steel-nacl-hsissou/f57b3e5f9d8a578e85f0b308c353e007/?utm_source=chatgpt]。

属性

IUPAC Name |

2-(oxiran-2-ylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBGDFGJZOTWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940634 | |

| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran | |

CAS RN |

19070-63-4 | |

| Record name | Tetrahydro-2-[(2-oxiranylmethoxy)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19070-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2,3-Epoxypropoxy)methyl)tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019070634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19070-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,3-epoxypropoxy)methyl]tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

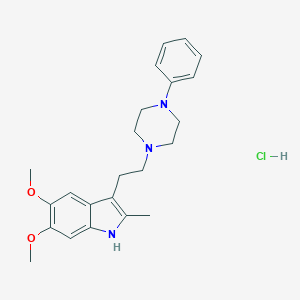

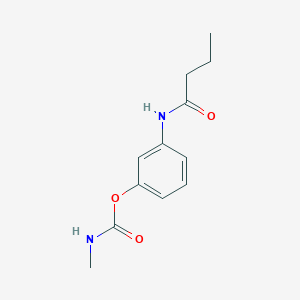

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)

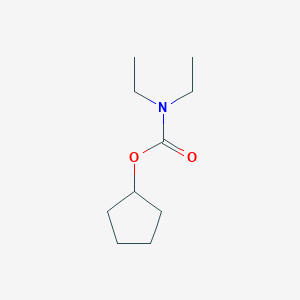

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)